Cefotétan disodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms . Yamatetan is commonly administered intravenously or intramuscularly for the prophylaxis and treatment of various bacterial infections .

Applications De Recherche Scientifique

Yamatetan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-lactamase resistance and the synthesis of cephamycin derivatives.

Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: Used in clinical research for the development of new antibiotics and the treatment of bacterial infections.

Mécanisme D'action

The bactericidal action of Yamatetan results from the inhibition of cell wall synthesis. Yamatetan binds to and inhibits the bacterial penicillin-binding proteins, which are essential for the biosynthesis of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Similar Compounds:

Cefotaxime: Another cephalosporin antibiotic with a similar spectrum of activity but less resistance to beta-lactamases.

Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.

Cefuroxime: A second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Cellular Effects

Cefotetan disodium has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of action of Cefotetan disodium involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In normal patients, from 51% to 81% of an administered dose of Cefotetan disodium is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of Cefotetan disodium is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .

Dosage Effects in Animal Models

The dosage effects of Cefotetan disodium in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .

Metabolic Pathways

No active metabolites of Cefotetan disodium have been detected; however, small amounts (less than 7%) of Cefotetan disodium in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Transport and Distribution

Cefotetan disodium is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of Cefotetan disodium are intended for intravenous and intramuscular administration .

Subcellular Localization

As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yamatetan is synthesized through a series of chemical reactions involving the incorporation of a methoxy group at the 7-alpha position of the cephamycin nucleus. The synthesis typically involves the following steps:

Formation of the cephamycin nucleus: This involves the condensation of 7-aminocephalosporanic acid with a suitable acylating agent.

Introduction of the methoxy group: The methoxy group is introduced at the 7-alpha position through a nucleophilic substitution reaction.

Formation of the tetrazole ring: The tetrazole ring is formed by reacting the intermediate with a suitable tetrazole precursor.

Industrial Production Methods: Industrial production of Yamatetan involves large-scale fermentation processes followed by chemical modification. The fermentation process typically uses a strain of Streptomyces lactamdurans to produce the cephamycin nucleus, which is then chemically modified to introduce the methoxy group and the tetrazole ring .

Analyse Des Réactions Chimiques

Types of Reactions: Yamatetan undergoes several types of chemical reactions, including:

Oxidation: Yamatetan can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of Yamatetan can lead to the formation of desmethoxy derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group and the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Desmethoxy derivatives.

Substitution: Amino and thiol derivatives.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefotetan disodium involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Cefotetan disodium through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Chloroacetic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium chloride", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium dodecyl sulfate", "Sodium disulfite", "Sodium sulfite", "Sodium thiosulfate", "Sodium phosphate", "Sodium dihydrogen phosphate", "Sodium hydrogen phosphate", "Sodium hypochlorite", "Sodium hydrogensulfite", "Sodium sulfide", "Sodium sulfite", "Sodium bisulfite", "Sodium metabisulfite", "Sodium thiosulfate pentahydrate", "Sodium carbonate monohydrate", "Sodium hydroxide pellets", "Sodium chloride crystals", "Sodium acetate trihydrate", "Sodium nitrite crystals", "Sodium nitrate crystals", "Sodium dodecyl sulfate powder", "Sodium disulfite powder", "Sodium sulfite powder", "Sodium thiosulfate pentahydrate crystals", "Sodium phosphate dibasic heptahydrate", "Sodium phosphate monobasic monohydrate", "Sodium hydrogen phosphate dihydrate", "Sodium hypochlorite solution", "Sodium hydrogensulfite powder", "Sodium sulfide nonahydrate", "Sodium sulfite anhydrous", "Sodium bisulfite powder", "Sodium metabisulfite powder" ], "Reaction": [ "7-ACA is reacted with chloroacetic acid in the presence of sodium hydroxide to form cefoxitin.", "Cefoxitin is then reacted with sodium borohydride to form cefotetan.", "Cefotetan is then converted to its disodium salt form by reacting it with sodium bicarbonate and sodium chloride.", "The disodium salt is then purified and crystallized to obtain the final product, Cefotetan disodium." ] } | |

Numéro CAS |

74356-00-6 |

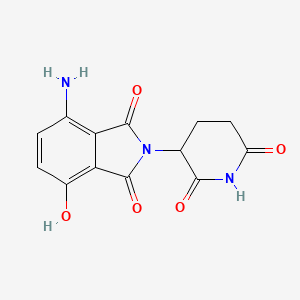

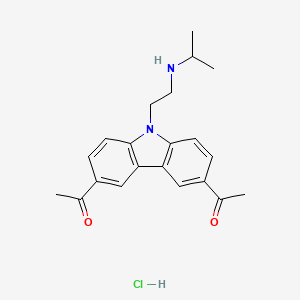

Formule moléculaire |

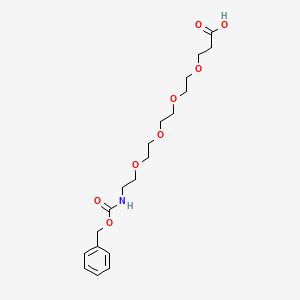

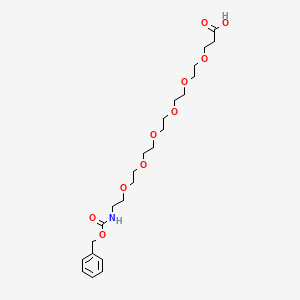

C17H15N7Na2O8S4 |

Poids moléculaire |

619.6 g/mol |

Nom IUPAC |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |

Clé InChI |

ZQQALMSFFARWPK-ZTQQJVKJSA-L |

SMILES isomérique |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

69712-56-7 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |

Origine du produit |

United States |

Q & A

Q1: What is the mechanism of action of Cefotetan disodium?

A: Cefotetan disodium is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]

Q2: Is Cefotetan disodium more effective against Gram-positive or Gram-negative bacteria?

A: Compared to first-generation cephalosporins, Cefotetan disodium shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []

Q3: What is the molecular formula and weight of Cefotetan disodium?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cefotetan disodium, these details can be readily found in publicly accessible chemical databases.

Q4: Are there any NMR studies on the structure of Cefotetan disodium?

A: Yes, one study investigated the ¹H and ¹³C NMR spectra of Cefotetan disodium, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of Cefotetan disodium when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of Cefotetan disodium in DMSO-d6. []

Q5: How stable is Cefotetan disodium in commonly used intravenous solutions?

A: Studies have assessed the stability of Cefotetan disodium in various solutions. One study found that Cefotetan disodium (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while Cefotetan disodium is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []

Q6: Does freezing and thawing affect the stability of Cefotetan disodium solutions?

A: One study demonstrated that thawing frozen Cefotetan disodium solutions in a microwave (90 seconds) did not lead to significant decomposition. []

Q7: What factors can impact the stability of Cefotetan disodium?

A: Research indicates that Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []

Q8: What is the pharmacokinetic profile of Cefotetan disodium in humans?

A: Several studies have investigated the pharmacokinetics of Cefotetan disodium in healthy volunteers. [, , , , , ] These studies generally indicate that Cefotetan disodium exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []

Q9: Does Cefotetan disodium accumulate in the body after multiple doses?

A: One study found no significant accumulation of Cefotetan disodium after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []

Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?

A: One study found no significant difference in pharmacokinetic parameters of Cefotetan disodium between male and female subjects. []

Q11: What are the potential adverse effects associated with Cefotetan disodium?

A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that Cefotetan disodium, like other medications, may be associated with adverse effects.

Q12: What analytical techniques are used to determine the concentration of Cefotetan disodium in biological samples?

A: Several analytical methods have been employed for quantifying Cefotetan disodium. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]

Q13: How is the polymer impurity in Cefotetan disodium determined?

A: One study described a sephadex column chromatography method to determine the polymer impurity in Cefotetan disodium. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []

Q14: How are residual organic solvents measured in Cefotetan disodium?

A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in Cefotetan disodium. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []

Q15: Are there any known drug interactions with Cefotetan disodium?

A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, Cefotetan disodium might interact with other drugs.

Q16: What are the potential implications of Cefotetan disodium use on vitamin K levels?

A: Studies have suggested a link between Cefotetan disodium use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following Cefotetan disodium therapy. [, ]

Q17: Has Cefotetan disodium been associated with hemolytic anemia?

A: Yes, there have been reported cases of Cefotetan disodium-induced hemolytic anemia, some of which have been severe or even fatal. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

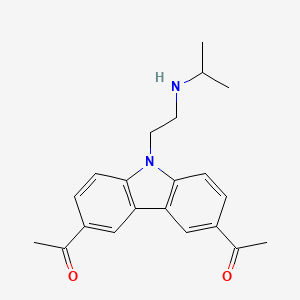

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)